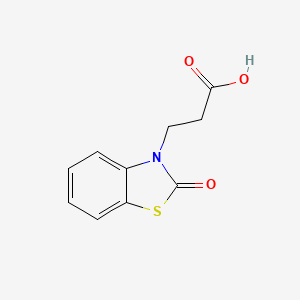

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid typically involves the reaction of 2-aminothiophenol with α-bromoacetic acid under basic conditions to form the benzothiazole ring. This is followed by oxidation to introduce the oxo group at the 2-position. The reaction conditions often require the use of solvents such as ethanol or acetic acid and catalysts like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiazole ring.

Aplicaciones Científicas De Investigación

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The oxo group and propanoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-oxo-1,3-benzothiazole-3-carboxylate: Similar structure but with a carboxylate group instead of a propanoic acid moiety.

2-oxo-1,3-benzothiazole-3-carboxamide: Contains a carboxamide group, offering different reactivity and applications.

2-oxo-1,3-benzothiazole-3-methyl ester: The ester group provides different solubility and reactivity properties.

Uniqueness

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by recent studies and data.

The molecular formula of this compound is C10H9NO4 with a molecular weight of 207.18 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, the antibacterial activity of various synthesized derivatives was evaluated against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth dilution methods.

| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 32 | 64 |

| This compound | S. aureus | 64 | 128 |

| This compound | B. subtilis | 16 | 32 |

The results indicate that this compound has a moderate antibacterial effect, particularly against Gram-positive bacteria like B. subtilis .

Antifungal Activity

The antifungal properties of benzothiazole derivatives have also been explored. A study indicated that certain derivatives exhibited broad-spectrum antifungal activity against fungi such as Candida albicans and Aspergillus niger. The effectiveness was assessed through similar MIC and MBC evaluations.

| Compound | Fungus Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | C. albicans | 128 | 256 |

| This compound | A. niger | 64 | 128 |

These findings suggest that the compound possesses notable antifungal activity, particularly against A. niger .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzothiazole ring contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens.

Case Studies

A case study involving the application of this compound in treating bacterial infections revealed promising results. In vitro tests showed that when combined with conventional antibiotics, the compound enhanced the overall efficacy against resistant strains of bacteria .

Another study focused on its antifungal properties in clinical settings where patients with fungal infections were treated with formulations containing this compound. The outcomes indicated a significant reduction in fungal load and improved patient recovery times .

Propiedades

IUPAC Name |

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJIHLQXWFMJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349537 |

Source

|

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-50-1 |

Source

|

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.